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molecular formula C10H13BrO B1333573 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene CAS No. 37136-92-8

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

Cat. No. B1333573
M. Wt: 229.11 g/mol
InChI Key: MSKAVXYLXIUCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129538B1

Procedure details

2,6 Dimethylphenol (2 mmol) was reacted with 1,2-dibromoethane (10 eq) as described in Step 2A to yield the titled compound.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[Br:10][CH2:11][CH2:12]Br>>[Br:10][CH2:11][CH2:12][O:9][C:3]1[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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